molecular formula C8H5BrF3NO3 B13717751 3-Bromo-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol

3-Bromo-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B13717751
M. Wt: 300.03 g/mol
InChI Key: RFQAGULHLKWJLB-UHFFFAOYSA-N
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Description

3-Bromo-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol typically involves multiple steps, including nitration, bromination, and trifluoromethylation. One common synthetic route starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by bromination to add the bromine atom. Finally, the trifluoromethyl group is introduced through radical trifluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-Bromo-5-nitro-alpha-(trifluoromethyl)benzaldehyde or 3-Bromo-5-nitro-alpha-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 3-Bromo-5-amino-alpha-(trifluoromethyl)benzyl Alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 3-Bromo-5-(trifluoromethyl)benzonitrile
  • 3-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

3-Bromo-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the combination of bromine, nitro, and trifluoromethyl groups on a benzyl alcohol structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H5BrF3NO3

Molecular Weight

300.03 g/mol

IUPAC Name

1-(3-bromo-5-nitrophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H5BrF3NO3/c9-5-1-4(7(14)8(10,11)12)2-6(3-5)13(15)16/h1-3,7,14H

InChI Key

RFQAGULHLKWJLB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)C(C(F)(F)F)O

Origin of Product

United States

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